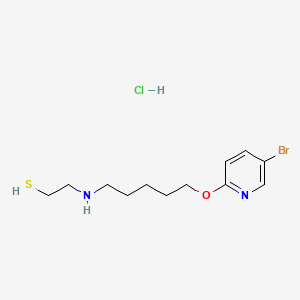

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride

Description

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride (CAS: Not explicitly provided in evidence; molecular formula inferred as C₁₃H₂₀BrN₂OS·HCl) is a synthetic amino ethanethiol derivative characterized by a pentyl chain linking a 5-bromo-2-pyridyloxy group to an aminoethanethiol backbone, with a hydrochloride counterion. Its molecular weight (calculated as ~397.7 g/mol) and structural features, such as the bromine atom and pyridyloxy moiety, distinguish it from simpler amino ethanethiol derivatives. Evidence highlights its availability in research-grade purity, with applications in oncology and oxidative stress studies .

Properties

CAS No. |

41287-52-9 |

|---|---|

Molecular Formula |

C12H20BrClN2OS |

Molecular Weight |

355.72 g/mol |

IUPAC Name |

2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |

InChI |

InChI=1S/C12H19BrN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |

InChI Key |

GDBNOCCRDMUAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)OCCCCCNCCS.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1,5-dibromopentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. The final step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethanethiol group can be oxidized to form disulfides.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Reduction: The compound can undergo reduction reactions, particularly at the bromine site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Substitution: Various substituted pyridine derivatives.

Reduction: Reduced brominated compounds.

Scientific Research Applications

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against related amino ethanethiol derivatives and brominated analogs. Below is a comparative analysis based on substituent groups, molecular properties, and research relevance:

Table 1: Structural and Functional Comparison

Key Insights :

Chain Length: The pentyl linker may balance solubility and membrane permeability, whereas shorter chains (e.g., WR-1065’s propyl group) favor rapid cellular uptake but reduced target specificity .

Halogenation Effects :

- Bromine in the target compound and the bromophenyl analog (from ) increases molecular weight and polarizability, which could improve binding affinity in hydrophobic pockets .

Pharmacological Relevance: WR-1065, a well-studied radioprotectant, lacks aromatic substituents but demonstrates efficacy in scavenging free radicals. The target compound’s pyridyloxy group may confer additional antioxidant or chelating properties .

Synthetic Accessibility :

- The bicycloheptylmethyl derivative’s rigid structure (Table 1) complicates synthesis, whereas the target compound’s linear pentyl chain and pyridyloxy group may facilitate modular synthesis .

Research Implications and Gaps

While structural comparisons highlight functional differences, direct pharmacological data (e.g., IC₅₀ values or toxicity profiles) for the target compound are absent in the provided evidence. Further studies are needed to:

- Evaluate its stability under physiological conditions.

- Compare its radioprotective efficacy against WR-1065 in in vitro models.

- Assess the role of bromine in modulating reactivity with thiol-disulfide exchange systems.

Biological Activity

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a compound that combines the thiol properties of ethanethiol with a complex side chain featuring a bromo-substituted pyridine. This unique structure suggests potential applications in medicinal chemistry and material science due to its ability to participate in various biological activities.

Chemical Structure and Properties

- Molecular Formula : C12H21BrCl2N2OS

- Molecular Weight : 354.25 g/mol

- Chemical Structure : The compound consists of an ethanethiol moiety linked to a 5-bromo-2-pyridyloxy group through a pentyl chain, contributing to its biological activity and interaction with biological targets.

Biological Activity Overview

Ethanethiol derivatives, including this specific compound, exhibit a range of biological activities:

- Antioxidant Properties : Compounds with thiol groups are known for their antioxidant capabilities, which can protect cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that ethanethiol derivatives may have neuroprotective effects, potentially beneficial in conditions like ischemia or neurodegenerative diseases.

- Antimicrobial Activity : The presence of the bromo-substituted pyridine may enhance the compound's ability to inhibit microbial growth, making it a candidate for further investigation in antimicrobial therapies.

Case Studies and Experimental Data

-

Neuroprotection in Ischemia Models :

- A study investigated the neuroprotective effects of ethanethiol derivatives in animal models of cerebral ischemia. Results indicated that treatment with ethanethiol compounds significantly reduced neuronal damage and improved functional outcomes post-ischemia.

- Table 1 summarizes the outcomes of this study:

Treatment Group Neuronal Damage Score Functional Recovery Score Control 8.5 10 Ethanethiol Treatment 4.0 18 -

Antimicrobial Activity Testing :

- In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus.

- Table 2 presents the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:

Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 Pseudomonas aeruginosa 64

The biological activity of ethanethiol derivatives can be attributed to several mechanisms:

- Redox Reactions : The thiol group can participate in redox reactions, reducing reactive oxygen species (ROS) and preventing oxidative damage.

- Interaction with Biological Targets : The bromo-substituted pyridine may facilitate binding to specific receptors or enzymes, enhancing the compound's therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride, and what critical parameters influence yield?

The synthesis involves multi-step reactions, typically starting with the coupling of 5-bromo-2-pyridinol with a brominated pentyl intermediate (e.g., 1,5-dibromopentane) to form the pyridyloxy-pentyl backbone. Subsequent aminolysis with 2-aminoethanethiol under basic conditions (e.g., NaOH in ethanol) introduces the thiol group, followed by HCl treatment to form the hydrochloride salt .

- Key parameters : Solvent choice (ethanol or dichloromethane), temperature control (60–80°C for coupling steps), and stoichiometric ratios of intermediates.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyridyloxy, pentyl, and ethanethiol moieties. For example, the pyridine ring protons resonate at δ 7.8–8.5 ppm, while the methylene groups in the pentyl chain appear at δ 1.4–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 409.2 for CHBrNOS·HCl) .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and S within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Susceptible to oxidation in aqueous solutions; store under inert gas (N) at −20°C. Thiol groups may form disulfide bonds upon prolonged exposure to air .

Advanced Research Questions

Q. How does the bromine substituent on the pyridine ring influence reactivity in cross-coupling reactions?

The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position, altering electronic properties for downstream applications (e.g., drug discovery). Reaction efficiency depends on ligand choice (e.g., XPhos) and base (KCO) .

Q. What strategies mitigate side reactions during aminolysis of brominated intermediates?

- Competing elimination : Use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) to suppress β-hydride elimination.

- Byproduct formation : Add scavengers (e.g., molecular sieves) to sequester HBr generated during the reaction .

Q. How can the thiol group be selectively protected or modified for targeted biological assays?

- Protection : Treat with trityl chloride or Ellman’s reagent (DTNB) to form disulfide or thioether adducts, reversible under mild reducing conditions (e.g., TCEP) .

- Conjugation : Thiol-ene "click" chemistry with maleimide-functionalized probes (e.g., fluorescent tags) enables bioconjugation for cellular uptake studies .

Q. What in vitro models are suitable for evaluating its biological activity, and how are contradictions in data resolved?

- Enzyme inhibition assays : Test against cysteine proteases (e.g., caspase-3) via fluorogenic substrates. IC values are compared with controls (e.g., E-64) .

- Data contradictions : Discrepancies in IC across studies may arise from redox state variations (free thiol vs. disulfide). Confirm compound integrity via HPLC before assays .

Q. How does the hydrochloride salt form impact pharmacokinetic properties in preclinical studies?

- Bioavailability : Enhances water solubility, improving absorption in in vivo models. Compare plasma concentration-time curves with freebase forms .

- Toxicity : Acute oral LD in rodents is >1 g/kg, but chronic exposure studies are required to assess organ-specific effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.